molecular formula C11H14N2O B112910 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 69131-43-7

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B112910
CAS No.: 69131-43-7
M. Wt: 190.24 g/mol
InChI Key: ZIAORLULYDTYAK-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol It is a pyrrolidinone derivative, characterized by the presence of an amino group and a methyl group on the phenyl ring attached to the pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one typically involves the reaction of 3-amino-2-methylbenzoic acid with a suitable reagent to form the pyrrolidinone ring. One common method involves the cyclization of the corresponding amide under acidic or basic conditions . The reaction conditions may vary, but typically involve heating the reactants in a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohol derivatives .

Scientific Research Applications

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-2-methylphenyl)pyrrolidine
  • 1-(3-Amino-2-methylphenyl)pyrrolidin-3-one
  • 1-(3-Amino-2-methylphenyl)pyrrolidin-4-one

Uniqueness

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is unique due to the specific position of the amino and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAORLULYDTYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516777
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69131-43-7
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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